异喹啉-1-甲酰氯

描述

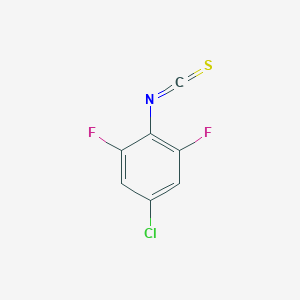

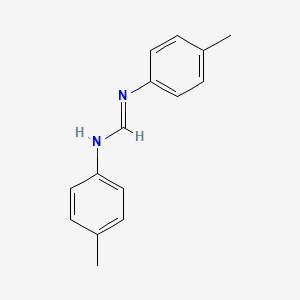

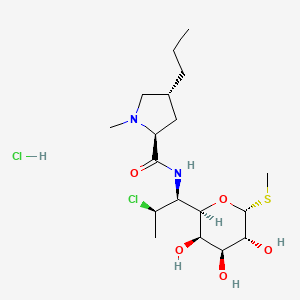

Isoquinoline-1-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . The compound is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in recent years . Various methods have been developed for the synthesis of isoquinoline and its derivatives, including metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used to construct the isoquinoline scaffold and functionalize it for biological and pharmaceutical activities .Molecular Structure Analysis

Isoquinoline-1-carbonyl chloride, like other isoquinoline derivatives, consists of a benzene ring fused to a pyridine ring . This structure is also known as benzo[c]pyridine . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Isoquinoline derivatives, including Isoquinoline-1-carbonyl chloride, have been used in various chemical reactions . These include palladium-catalyzed coupling reactions, copper-catalyzed azidation/aza-Wittig condensation, and Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .Physical And Chemical Properties Analysis

Isoquinoline-1-carbonyl chloride has a boiling point of 325.8±15.0 °C and a density of 1.338±0.06 g/cm3 . It is also predicted to have an acidity coefficient (pKa) of 0.72±0.30 . Like other isoquinoline derivatives, it is weakly basic and resembles pyridine in its stability against chemical attack .科学研究应用

模块化异喹啉合成

异喹啉-1-甲酰氯参与模块化合成过程。由 (Pilgrim 等人,2013) 进行的一项研究展示了一种一步偶联程序来生产取代的异喹啉,利用钯催化的 α-芳基化、亲电体捕获烯醇和芳构化。这种方法可以有效合成多种异喹啉结构。

N-杂环构建模块

异喹啉-1-甲酰氯可以作为反应性杂环构建模块的前体。由 (Funt 等人,2020) 进行的一项研究探索了从异喹啉-1-甲酰氯合成 2H-氮杂环-2-甲酰叠氮化物,得到了一系列杂环化合物,展示了异喹啉-1-甲酰氯在合成复杂结构中的多功能性。

HIF 稳定剂的分析测定

在预防性兴奋剂研究中,异喹啉-1-甲酰氯衍生物被用于分析测定的开发。 (Beuck 等人,2011) 关注了源自异喹啉-1-甲酰氯支架的模型 HIF 稳定剂的代谢命运。该研究使用 LC-MS/MS 进行鉴定和表征,展示了其在药物测试和分析中的应用。

交叉偶联反应

异喹啉-1-甲酰氯用于催化交叉偶联反应。 (Benischke 等人,2016) 开发了一个催化体系,涉及异喹啉用于将苄基锌试剂与芳基溴化物或氯化物偶联,产生多官能化的二芳基-和芳基-杂芳基-甲烷衍生物。这展示了其在促进复杂化学转化中的作用。

安全和危害

Isoquinoline-1-carbonyl chloride should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

未来方向

The synthesis of isoquinoline and its derivatives, including Isoquinoline-1-carbonyl chloride, has attracted considerable attention in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new methods for efficient synthesis of these compounds and exploring their potential applications in various fields .

属性

IUPAC Name |

isoquinoline-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDICPUOGGCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)

![1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3336029.png)

![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)